7-Phenylheptanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Carbocyclic fatty acids [FA0114]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

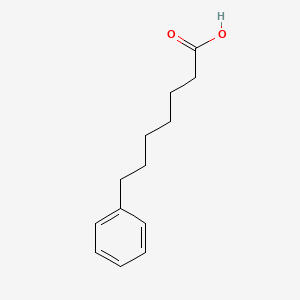

Structure

3D Structure

Properties

IUPAC Name |

7-phenylheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c14-13(15)11-7-2-1-4-8-12-9-5-3-6-10-12/h3,5-6,9-10H,1-2,4,7-8,11H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVSXKFNTWOIGJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00334519 | |

| Record name | 7-Phenylheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40228-90-8 | |

| Record name | 7-Phenylheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 7-Phenylheptanoic Acid

Introduction: A Versatile Phenylalkanoic Acid

7-Phenylheptanoic acid (CAS: 40228-90-8) is a medium-chain fatty acid derivative distinguished by a terminal phenyl group and a carboxylic acid function.[1] This bifunctional architecture—a rigid, aromatic ring separated from a polar, reactive carboxylic acid by a flexible six-carbon aliphatic chain—makes it a molecule of significant interest in synthetic organic chemistry. Its structure allows for diverse chemical modifications at either the carboxylic acid terminus or the aromatic ring, rendering it a valuable building block and intermediate. This guide provides an in-depth exploration of its core chemical properties, a validated synthesis protocol, detailed spectroscopic characterization, and key applications for researchers in drug discovery and the chemical sciences.

Section 1: Core Physicochemical Properties

The fundamental properties of this compound dictate its handling, reactivity, and solubility characteristics. As a medium-chain fatty acid, it is largely non-polar, leading to poor solubility in aqueous solutions while being readily soluble in many organic solvents. Its relatively low melting point means it can often be handled as a liquid or a low-melting solid at or near room temperature.[1]

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2][3] |

| Synonyms | Benzeneheptanoic acid | [2][4] |

| CAS Number | 40228-90-8 | [4][5][6] |

| Molecular Formula | C₁₃H₁₈O₂ | [2][6] |

| Molecular Weight | 206.28 g/mol | [2][6] |

| Melting Point | ~20 °C | [1] |

| Boiling Point | 147-150 °C @ 0.4 mmHg; 356.5 °C @ 760 mmHg | [3] |

| Density | ~1.009 - 1.034 g/cm³ | |

| Water Solubility | Insoluble | [3] |

| pKa (Predicted) | 4.77 ± 0.10 | |

| Appearance | White/translucent to yellow fused solid or clear liquid | [7] |

Section 2: Synthesis and Reactivity

Recommended Synthesis: Modified Clemmensen Reduction of 6-Benzoylhexanoic Acid

A highly efficient and reliable method for synthesizing this compound is the reduction of the corresponding aryl-alkyl ketone, 6-benzoylhexanoic acid. The Clemmensen reduction, which uses zinc amalgam and concentrated hydrochloric acid, is a classic choice for this transformation.[4][8] However, for substrates that may be sensitive to the harsh conditions of refluxing concentrated acid, a modified, milder procedure using activated zinc dust in an anhydrous ethereal solution saturated with hydrogen chloride is superior.[9] This method proceeds at lower temperatures (0 °C) and is compatible with a wider range of functional groups.[9]

The causality behind this choice is twofold:

-

Efficiency: The reduction of aryl-alkyl ketones to their corresponding alkanes is a high-yielding transformation under Clemmensen conditions.[4][8]

-

Selectivity: The carboxylic acid moiety is stable under these acidic reducing conditions, allowing for the selective deoxygenation of the ketone without affecting the terminal acid group.

Experimental Protocol: Modified Clemmensen Reduction

This protocol is adapted from a general procedure for the modified Clemmensen reduction of ketones as published in Organic Syntheses, a highly validated and trusted source.[9]

Step 1: Preparation of Activated Zinc

-

To a 300 mL flask, add commercial zinc powder (16 g) and 100 mL of 2% hydrochloric acid.

-

Stir vigorously for approximately 4 minutes, or until the surface of the zinc powder appears bright.

-

Decant the aqueous solution and wash the activated zinc powder by decantation with four 200 mL portions of distilled water, followed by two 100 mL portions of ethanol, and finally three 100 mL portions of anhydrous diethyl ether.

-

Dry the activated zinc under a vacuum to yield a fine, grey powder. This activation step is critical as it removes passivating oxide layers from the zinc surface, ensuring high reactivity.

Step 2: Reduction of 6-Benzoylhexanoic Acid

-

In a 250 mL three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a calcium chloride drying tube, place the substrate, 6-benzoylhexanoic acid (11.0 g, 0.05 mol), and 125 mL of anhydrous diethyl ether.

-

Cool the stirred suspension to -10 °C in an ice-salt bath.

-

Bubble dry hydrogen chloride gas through the suspension for approximately 30 minutes until the solution is saturated.

-

While maintaining the temperature at -10 °C, add the previously prepared activated zinc (12.3 g, 0.188 g-atom) over 2-3 minutes.

-

Allow the reaction temperature to rise to 0 °C and maintain it between -4 °C and 0 °C for 2 hours with continuous stirring. The reaction is heterogeneous, occurring on the surface of the zinc particles.[10]

-

Cool the mixture to -15 °C and slowly pour it onto ~130 g of crushed ice to quench the reaction.

Step 3: Work-up and Purification

-

Separate the ethereal layer. Extract the aqueous layer with 100 mL of diethyl ether.

-

Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution, and 50 mL of brine.

-

Dry the ethereal solution over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.

-

The product can be further purified by vacuum distillation if necessary.

Logical Workflow for Synthesis

Caption: Workflow for the synthesis of this compound.

Section 3: Spectroscopic Analysis and Structural Elucidation

Spectroscopic analysis is essential for the unambiguous confirmation of the molecular structure of this compound following synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (400 MHz, CDCl₃):

-

δ 11.5 - 12.0 ppm (s, 1H): This broad singlet corresponds to the acidic proton of the carboxylic acid group (-COOH ). Its chemical shift can be highly variable depending on concentration and solvent.

-

δ 7.28 - 7.32 ppm (m, 2H): Aromatic protons at the meta positions of the phenyl ring.

-

δ 7.18 - 7.22 ppm (m, 3H): Overlapping signals from the aromatic protons at the ortho and para positions.

-

δ 2.62 ppm (t, J ≈ 7.7 Hz, 2H): Triplet for the two benzylic protons (-CH₂-Ph).

-

δ 2.35 ppm (t, J ≈ 7.5 Hz, 2H): Triplet for the two protons alpha to the carbonyl group (-CH₂-COOH).

-

δ 1.60 - 1.70 ppm (m, 4H): Multiplet corresponding to the protons on the two methylene groups beta to the phenyl group and the carbonyl group.

-

δ 1.30 - 1.45 ppm (m, 4H): Multiplet for the remaining four protons of the central methylene groups in the alkyl chain.

Predicted ¹³C NMR (100 MHz, CDCl₃):

-

δ 179.5 ppm: Carbonyl carbon of the carboxylic acid (C =O).

-

δ 142.8 ppm: Quaternary aromatic carbon attached to the alkyl chain.

-

δ 128.5 ppm: Aromatic C-H carbons (ortho and meta positions).

-

δ 125.7 ppm: Aromatic C-H carbon (para position).

-

δ 36.0 ppm: Benzylic carbon (-C H₂-Ph).

-

δ 34.1 ppm: Carbon alpha to the carbonyl (-C H₂-COOH).

-

δ 31.5 ppm: Methylene carbon in the alkyl chain.

-

δ 29.2 ppm: Methylene carbon in the alkyl chain.

-

δ 29.0 ppm: Methylene carbon in the alkyl chain.

-

δ 24.8 ppm: Methylene carbon in the alkyl chain.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups. Data from the NIST Chemistry WebBook shows characteristic absorption bands:

-

2500-3300 cm⁻¹ (broad): A very broad O-H stretching vibration, characteristic of a hydrogen-bonded carboxylic acid dimer.

-

~1710 cm⁻¹ (strong): A strong, sharp C=O stretching vibration from the carbonyl group of the carboxylic acid.

-

~3030 cm⁻¹ (weak): Aromatic C-H stretching.

-

2850-2930 cm⁻¹ (medium): Aliphatic C-H stretching from the methylene groups in the chain.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) confirms the molecular weight and provides structural information through fragmentation patterns.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 206, corresponding to the molecular weight of C₁₃H₁₈O₂.

-

Key Fragments: A prominent peak at m/z = 91 is highly characteristic. This corresponds to the tropylium cation ([C₇H₇]⁺), formed by benzylic cleavage and rearrangement, a hallmark of alkylbenzene derivatives. Other fragments result from cleavage along the alkyl chain and loss of water or the carboxyl group from the molecular ion.

Section 4: Applications in Research and Drug Development

This compound serves as a versatile intermediate in several areas of chemical and pharmaceutical research.

-

Synthesis of Amino Acid Derivatives: It is widely used as a starting material for the synthesis of non-natural amino acid derivatives.[6] The carboxylic acid can be converted to an amine or other functionalities, while the phenyl group can be modified to introduce further diversity for peptide synthesis or drug design.

-

Precursor for Pharmaceutical Intermediates: It is a direct precursor to 7-oxo-7-phenylheptanoic acid through oxidation.[1] This keto-acid is a key intermediate in the synthesis of Seratrodast, a thromboxane A2 receptor antagonist used in the treatment of asthma.[1]

-

Enzyme Inhibition Research: Recent studies have investigated this compound for its ability to inhibit tryptophan indole-lyase, a bacterial enzyme. By blocking this enzyme, it can reduce the production of certain uremic toxins, highlighting its potential in research aimed at slowing the progression of chronic kidney disease.

Section 5: Safety and Handling

As a laboratory chemical, this compound requires careful handling in accordance with standard safety practices.

-

Hazard Identification: The compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

-

Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or aerosols.[9] Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Keep away from strong oxidizing agents. It is classified as a combustible solid.

References

-

Clemmensen reduction. (n.d.). In Wikipedia. Retrieved January 1, 2026, from [Link]

-

This compound. (n.d.). NIST Chemistry WebBook. Retrieved January 1, 2026, from [Link]

-

Modified Clemmensen Reduction. (n.d.). Organic Syntheses. Retrieved January 1, 2026, from [Link]

-

Clemmensen Reduction. (n.d.). Annamalai University. Retrieved January 1, 2026, from [Link]

-

Exploring 7-Oxo-7-Phenylheptanoic Acid: Properties and Applications. (n.d.). Nbinno.com. Retrieved January 1, 2026, from [Link]

-

Clemmensen Reduction – Mechanism, Reaction & Applications. (n.d.). Allen Overseas. Retrieved January 1, 2026, from [Link]

-

Clemmensen Reduction reaction. (n.d.). BYJU'S. Retrieved January 1, 2026, from [Link]

-

The Clemmensen Reduction. (2024). Juniper Publishers. Retrieved January 1, 2026, from [Link]

-

This compound, min 95%, 1 gram. (n.d.). Cynosure Scientific. Retrieved January 1, 2026, from [Link]

-

This compound | CAS 40228-90-8. (n.d.). American Elements. Retrieved January 1, 2026, from [Link]

-

This compound. (n.d.). LookChem. Retrieved January 1, 2026, from [Link]

-

7-phenyl-heptanoic acid (C13H18O2). (n.d.). PubChemLite. Retrieved January 1, 2026, from [Link]

Sources

- 1. Simulate and predict NMR spectra [nmrdb.org]

- 2. americanelements.com [americanelements.com]

- 3. This compound, 97% | Fisher Scientific [fishersci.ca]

- 4. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 5. Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences [vedantu.com]

- 6. scbt.com [scbt.com]

- 7. L05009.03 [thermofisher.com]

- 8. NMR Predictor [ch.ic.ac.uk]

- 9. Clemmensen Reduction – Mechanism, Reaction & Applications [allen.in]

- 10. byjus.com [byjus.com]

An In-depth Technical Guide to 7-Phenylheptanoic Acid (CAS 40228-90-8)

This guide provides a comprehensive technical overview of 7-phenylheptanoic acid, a valuable fatty acid derivative for researchers, scientists, and professionals in drug development and organic synthesis. We will delve into its synthesis, purification, characterization, and potential applications, offering field-proven insights and detailed methodologies.

Introduction and Physicochemical Properties

This compound (CAS 40228-90-8) is a medium-chain fatty acid characterized by a phenyl group at the terminus of a seven-carbon aliphatic chain.[1] This bifunctional molecule, possessing both a lipophilic phenylalkyl chain and a hydrophilic carboxylic acid group, serves as a versatile intermediate in organic synthesis.[1][2] Its structure makes it a valuable building block for the synthesis of more complex molecules, including amino acid derivatives and other biologically relevant compounds.[1]

Physicochemical Data Summary

| Property | Value | Reference(s) |

| CAS Number | 40228-90-8 | [3] |

| Molecular Formula | C₁₃H₁₈O₂ | [3] |

| Molecular Weight | 206.28 g/mol | [3] |

| Melting Point | ~20 °C | [4] |

| Boiling Point | 356.5 °C at 760 mmHg | [4] |

| Density | 1.034 g/cm³ | [4] |

| Water Solubility | Insoluble | [1][4] |

| pKa (Predicted) | 4.77 ± 0.10 | [4] |

Synthesis and Purification

The synthesis of this compound is most effectively achieved through a two-step process starting from commercially available reagents. The general workflow involves the formation of a keto-acid precursor, 7-oxo-7-phenylheptanoic acid, via Friedel-Crafts acylation, followed by the reduction of the ketone to a methylene group.

Sources

A Technical Guide to 7-Phenylheptanoic Acid: Properties, Analysis, and Applications in Scientific Research

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of 7-Phenylheptanoic acid, a medium-chain fatty acid derivative of significant interest in organic synthesis and pharmaceutical research. Moving beyond basic data, this document elucidates the compound's core physicochemical properties, outlines robust methodologies for its synthesis and characterization, and explores its applications as a versatile synthetic intermediate. The protocols and insights presented herein are designed to be self-validating, ensuring scientific rigor and reproducibility for professionals in the field.

Core Physicochemical Profile of this compound

This compound (CAS No. 40228-90-8) is an organic compound featuring a seven-carbon aliphatic chain that links a phenyl group to a carboxylic acid functional group.[1][2] This bifunctional nature is central to its utility in chemical synthesis.

Key Identifiers and Molecular Weight

The fundamental properties of this compound are summarized below. The molecular weight, a critical parameter for all stoichiometric calculations in synthesis and analysis, is precisely determined to be 206.28 g/mol .[1][3][]

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₈O₂ | [1][3][][5] |

| Molecular Weight | 206.28 g/mol | [1][3][] |

| CAS Number | 40228-90-8 | [1][2][3] |

| IUPAC Name | This compound | [][5] |

| SMILES | C1=CC=C(C=C1)CCCCCCC(=O)O | [] |

| InChI Key | ZVSXKFNTWOIGJI-UHFFFAOYSA-N | [] |

Structural Representation

The molecular structure consists of a terminal phenyl ring connected to a heptanoic acid chain at the C7 position.

Caption: Chemical structure of this compound.

Physicochemical Data

The physical properties of this compound are essential for its handling, storage, and application in experimental setups. It is a solid at room temperature and is insoluble in water, necessitating the use of organic solvents for reactions and analyses.[2][6]

| Property | Value | Source(s) |

| Physical Form | Solid | [2] |

| Melting Point | 20 °C | [2][6] |

| Boiling Point | 356.5 °C at 760 mmHg | [6] |

| Density | ~1.034 g/cm³ | [6] |

| Water Solubility | Insoluble | [2][6] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [2][6] |

| pKa | 4.77 ± 0.10 (Predicted) | [6] |

Synthesis and Analytical Characterization

The synthesis of this compound can be achieved through various established organic chemistry routes. A common and effective method involves the reduction of a ketone precursor. The subsequent characterization is crucial to confirm the identity and purity of the synthesized compound, forming a self-validating system where each analytical step corroborates the others.

Synthetic Pathway Example: Reduction of 6-Benzoylhexanoic Acid

A reliable route to this compound is the reduction of the keto group in 6-benzoylhexanoic acid.[6] This transformation can be accomplished using a variety of reducing agents, with catalytic hydrogenation being a high-yield option.

Step-by-Step Methodology:

-

Reaction Setup: In a suitable hydrogenation vessel, dissolve 6-benzoylhexanoic acid in a solvent such as ethanol.

-

Catalyst Addition: Add a catalytic amount of 5% Palladium on activated carbon (Pd/C).[6] The catalyst facilitates the addition of hydrogen across the carbonyl double bond.

-

Hydrogenation: Pressurize the vessel with hydrogen gas (e.g., to 2068.65 Torr) and stir the mixture vigorously at room temperature.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield the crude this compound.

-

Purification: If necessary, purify the crude product via column chromatography on silica gel or recrystallization to achieve high purity (>97%).

Comprehensive Analytical Workflow

A multi-technique approach is essential to unequivocally verify the structure and purity of the synthesized this compound. Each technique provides a unique piece of structural information, and together they form a robust validation protocol.

Caption: Experimental workflow for synthesis and characterization.

Protocol Standards:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: This analysis confirms the presence of key functional groups. The spectrum of this compound is expected to show a broad O-H stretch from the carboxylic acid dimer (around 3300-2500 cm⁻¹) and a sharp C=O (carbonyl) stretch at approximately 1700 cm⁻¹. Aromatic C-H and C=C stretches will also be visible.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment. The spectrum will show characteristic multiplets for the aromatic protons of the phenyl ring, a triplet corresponding to the methylene group adjacent to the phenyl ring, a series of multiplets for the internal methylene groups of the alkyl chain, and a triplet for the methylene group alpha to the carboxyl group. A singlet for the acidic proton of the carboxyl group will also be present, though its chemical shift can vary.

-

¹³C NMR: Confirms the carbon skeleton. The spectrum will display distinct signals for the aromatic carbons, the seven aliphatic carbons in the chain, and a downfield signal for the carbonyl carbon of the carboxylic acid.

-

-

Mass Spectrometry (MS): This technique is used to determine the molecular weight. Under Electron Ionization (EI), the molecular ion peak (M⁺) should be observed at m/z 206, confirming the molecular formula C₁₃H₁₈O₂. Fragmentation patterns can provide further structural confirmation.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing purity. Using a suitable reversed-phase column (e.g., C18) and a mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid), the purity of the synthesized compound can be quantified by measuring the area of the product peak relative to any impurity peaks.

Applications in Research and Drug Development

The utility of this compound lies primarily in its role as a versatile building block in organic synthesis, particularly for creating more complex molecules with potential therapeutic value.

Synthetic Intermediate for Bioactive Molecules

The presence of a terminal carboxylic acid allows for a wide range of chemical modifications, including amidation, esterification, and reduction. This makes this compound a valuable starting material for producing libraries of compounds for drug screening. It is frequently used in processes to create amino acid derivatives and other complex organic molecules.[1][5][6][7]

Caption: Role as a versatile synthetic intermediate.

Relevance to Pharmaceutical Scaffolds

While this compound itself is not a therapeutic agent, its structural motif is found in or related to bioactive compounds. For instance, the closely related compound, 7-oxo-7-phenylheptanoic acid, serves as a key intermediate in the synthesis of Seratrodast, a medication used for treating respiratory conditions like asthma.[8][9] This underscores the pharmaceutical relevance of the phenylheptanoic acid backbone.

Furthermore, research has highlighted the potential of this compound in the context of renal health.[7] Studies have investigated its ability to inhibit tryptophan indole lyase, a bacterial enzyme that produces indole, a precursor to the uremic toxin indoxyl sulfate.[7] By reducing the levels of this toxin, this compound has shown potential in attenuating the progression of chronic kidney disease in animal models, demonstrating its value as a lead compound for further investigation.[7]

Conclusion

This compound, with a molecular weight of 206.28 g/mol , is more than a simple chemical compound; it is a strategic tool for researchers in chemistry and drug development. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, its versatile reactivity make it an invaluable intermediate. The robust analytical workflow detailed in this guide ensures that scientists can synthesize and validate this compound with confidence, paving the way for its effective use in creating novel amino acid derivatives, complex molecular scaffolds, and potentially new therapeutic agents.

References

-

This compound | CAS 40228-90-8 | AMERICAN ELEMENTS ®.

-

This compound - LookChem.

-

CAS 40228-90-8 this compound - BOC Sciences.

-

Exploring 7-Oxo-7-Phenylheptanoic Acid: Properties and Applications.

-

This compound | CAS 40228-90-8 | SCBT - Santa Cruz Biotechnology.

-

Understanding the Role of 7-Oxo-7-Phenylheptanoic Acid in Advanced Organic Synthesis.

-

This compound AldrichCPR - Sigma-Aldrich.

-

This compound | 40228-90-8 - ChemicalBook.

-

This compound, 97% - Fisher Scientific.

-

This compound | 40228-90-8 - Benchchem.

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | 40228-90-8 [chemicalbook.com]

- 3. americanelements.com [americanelements.com]

- 5. This compound, 97% | Fisher Scientific [fishersci.ca]

- 6. This compound|lookchem [lookchem.com]

- 7. This compound | 40228-90-8 | Benchchem [benchchem.com]

- 8. innospk.com [innospk.com]

- 9. nbinno.com [nbinno.com]

7-Phenylheptanoic acid structure and formula

An In-depth Technical Guide to 7-Phenylheptanoic Acid: Structure, Synthesis, and Applications

Introduction

This compound (CAS No: 40228-9-8) is a long-chain fatty acid derivative characterized by a terminal phenyl group and a carboxylic acid function. This bifunctional architecture makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry. As a member of the phenyl-substituted fatty acid class, its structure provides a unique combination of lipophilic (the hexyl chain and phenyl group) and hydrophilic (the carboxylic acid) properties, influencing its chemical reactivity and biological interactions. This guide offers a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic profile, synthesis, and key applications for professionals in research and drug development.

Chemical Structure and Physicochemical Properties

The foundational attributes of this compound are its molecular structure and resulting physical properties, which dictate its behavior in chemical and biological systems.

Molecular Structure and Formula

This compound consists of a heptanoic acid backbone where the hydrogen on the terminal (C7) carbon is replaced by a phenyl group.

Caption: 2D Chemical Structure of this compound.

Physicochemical Data

The physical properties of this compound are essential for its handling, purification, and application in various solvent systems. The data below is compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₈O₂ | [1][3][4] |

| Molecular Weight | 206.28 g/mol | [1][2][5] |

| Appearance | Solid | [2] |

| Melting Point | ~20 °C | [4][6] |

| Boiling Point | 147-150 °C at 0.4 mmHg; 356.5 °C at 760 mmHg | [1][6] |

| Density | 1.009 - 1.034 g/cm³ | [1][4][] |

| Water Solubility | Insoluble | [4][8] |

| pKa (Predicted) | 4.77 ± 0.10 | [4][6] |

| LogP (Predicted) | 3.26 - 3.83 | [4][6] |

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is critical for confirming the identity and purity of this compound. The key expected features for its primary analytical spectra are outlined below.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons.

-

Aromatic Protons: A multiplet in the range of δ 7.1-7.3 ppm, integrating to 5H, corresponding to the monosubstituted phenyl ring.

-

Carboxylic Acid Proton: A broad singlet, typically downfield (> δ 10 ppm), corresponding to the acidic proton of the -COOH group.

-

Benzylic Protons (-CH₂-Ph): A triplet around δ 2.6 ppm (2H), coupled to the adjacent methylene group.

-

Alpha-Methylene Protons (-CH₂-COOH): A triplet around δ 2.3 ppm (2H), deshielded by the adjacent carbonyl group.

-

Aliphatic Chain Protons: A series of multiplets in the δ 1.3-1.7 ppm range, integrating to 8H, for the remaining four methylene groups in the alkyl chain.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon: A signal in the δ 175-180 ppm range.

-

Aromatic Carbons: Multiple signals between δ 125-142 ppm.

-

Aliphatic Carbons: Signals for the seven methylene carbons in the δ 24-36 ppm range.

-

-

IR (Infrared) Spectroscopy:

-

O-H Stretch: A very broad absorption band from 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

-

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹, indicative of the carbonyl group in the carboxylic acid.

-

C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

-

-

MS (Mass Spectrometry): The electron ionization (EI) mass spectrum would be expected to show the molecular ion peak (M⁺) at m/z = 206.[5] Key fragmentation patterns would include the loss of the carboxyl group and characteristic benzylic cleavage.

Synthesis of this compound

This compound can be prepared via several synthetic routes. A common and reliable laboratory-scale approach is the reduction of the ketone functionality in a precursor like 6-benzoylhexanoic acid (also known as 7-oxo-7-phenylheptanoic acid). The Clemmensen or Wolff-Kishner reductions are classic methods for this transformation.

Synthetic Workflow: Wolff-Kishner Reduction

The Wolff-Kishner reduction is chosen here as it is performed under basic conditions, which ensures the carboxylic acid moiety remains as a carboxylate salt and is not reduced. This provides high selectivity for the ketone reduction.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes a representative procedure for the Wolff-Kishner reduction of 6-benzoylhexanoic acid.

Materials:

-

6-Benzoylhexanoic acid (1.0 eq)

-

Hydrazine hydrate (4.0 eq)

-

Potassium hydroxide (4.0 eq)

-

Diethylene glycol (solvent)

-

Hydrochloric acid (concentrated)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-benzoylhexanoic acid, diethylene glycol, hydrazine hydrate, and crushed potassium hydroxide pellets.

-

Reflux: Heat the reaction mixture to reflux (approx. 130-140 °C) for 2 hours. During this time, the intermediate hydrazone is formed.

-

Water Removal: After 2 hours, arrange the condenser for distillation and slowly raise the temperature of the reaction mixture to 190-200 °C to remove water and excess hydrazine.

-

Reduction: Once the distillation ceases, return the condenser to the reflux position and maintain the mixture at reflux for an additional 4 hours to complete the reduction.

-

Workup: Cool the reaction mixture to room temperature and pour it into a beaker of cold water. Carefully acidify the aqueous solution to pH 1-2 with concentrated hydrochloric acid, which will precipitate the crude this compound.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

Applications in Research and Drug Development

This compound serves as a versatile building block and a molecule of interest due to its fatty acid-like structure.

Intermediate in Organic Synthesis

The primary application of this compound is as an intermediate in organic synthesis.[9] Its carboxylic acid handle allows for a variety of transformations, including:

-

Esterification: Formation of esters for use as fragrances, flavors, or prodrugs.[]

-

Amidation: Reaction with amines to form amides. It is specifically noted for its use in preparing amino acid derivatives.[3][4] This involves forming a peptide bond, which is a cornerstone of medicinal chemistry.

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 7-phenylheptan-1-ol, another useful synthetic intermediate.

Precursor for Active Pharmaceutical Ingredients (APIs)

While this compound itself is not a drug, its oxidized derivative, 7-oxo-7-phenylheptanoic acid, is a key intermediate in the synthesis of Seratrodast .[10][11] Seratrodast is a thromboxane A2 receptor antagonist used in the treatment of asthma. This underscores the importance of the C13 phenylalkanoic acid scaffold in pharmaceutical manufacturing.

Potential as a PPAR Modulator

A significant area of investigation for phenyl-substituted fatty acids is their activity as modulators of peroxisome proliferator-activated receptors (PPARs).[6] PPARs are nuclear receptors that are critical regulators of lipid and glucose metabolism.

-

Therapeutic Target: Modulating PPARs is a key strategy for developing treatments for metabolic disorders such as type 2 diabetes, dyslipidemia, and obesity.

-

Structure-Activity Relationship: Shorter-chain analogues like phenylpropanoic acid have been identified as potent dual agonists of PPARα and PPARδ.[6] The longer alkyl chain of this compound makes it a promising candidate for designing new PPAR modulators with potentially different selectivity or potency profiles.[6] Researchers in drug discovery may use this molecule as a starting point or fragment for developing novel ligands targeting these metabolic pathways.

Conclusion

This compound is a compound of significant utility for researchers in chemistry and drug development. Its well-defined structure, characterized by a terminal phenyl ring and a carboxylic acid, provides a versatile platform for synthetic modifications. While its most established role is as a synthetic intermediate, its structural relationship to known bioactive molecules, particularly PPAR modulators, highlights its potential as a scaffold for the discovery of new therapeutic agents. The robust methods for its synthesis and clear spectroscopic profile make it an accessible and valuable tool for the scientific community.

References

- 1. americanelements.com [americanelements.com]

- 2. 7-フェニルヘプタン酸 AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound, 97% | Fisher Scientific [fishersci.ca]

- 4. lookchem.com [lookchem.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound | 40228-90-8 | Benchchem [benchchem.com]

- 8. This compound | 40228-90-8 [chemicalbook.com]

- 9. scbt.com [scbt.com]

- 10. innospk.com [innospk.com]

- 11. nbinno.com [nbinno.com]

Synthesis of 7-Phenylheptanoic acid derivatives

An In-Depth Technical Guide to the Synthesis of 7-Phenylheptanoic Acid and Its Derivatives

Authored by a Senior Application Scientist

Introduction

This compound and its derivatives are a class of organic compounds characterized by a seven-carbon aliphatic chain attached to a phenyl group.[1] This structure serves as a valuable scaffold in medicinal chemistry and materials science. A notable application is in the synthesis of pharmaceutical agents; for instance, 7-oxo-7-phenylheptanoic acid is a key intermediate in the production of Seratrodast, a drug used for managing bronchial asthma.[2][3] The dual functionality often present in these molecules, such as a terminal carboxylic acid and a phenyl ring, allows for diverse chemical modifications, making them versatile building blocks for more complex structures.[3]

This guide provides a comprehensive overview of the primary synthetic strategies for this compound and its key derivatives. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, self-validating protocols, and authoritative references to ground the scientific claims.

Physicochemical Properties

A foundational understanding of the physical and chemical properties of the target compound and its precursors is critical for selecting appropriate reaction conditions, solvents, and purification methods.

| Property | This compound | 7-Oxo-7-phenylheptanoic Acid |

| CAS Number | 40228-90-8[4] | 7472-43-7[2] |

| Molecular Formula | C₁₃H₁₈O₂[4] | C₁₃H₁₆O₃[2] |

| Molecular Weight | 206.28 g/mol [4] | 220.26 g/mol [2] |

| Appearance | - | White crystalline powder[2] |

| Melting Point | 20 °C[5] | 83-86 °C[2] |

| Boiling Point | 356.5 °C at 760 mmHg[5] | 396 °C at 760 mmHg[2] |

| Density | 1.034 g/cm³[5] | 1.111 g/cm³[2] |

| Solubility | Insoluble in water[5] | Insoluble in water, soluble in ethanol and chloroform[2] |

Core Synthetic Strategies for this compound

Several robust synthetic routes have been established for the preparation of this compound. The choice of a particular pathway often depends on the availability of starting materials, desired scale, and tolerance for specific reagents.

Strategy 1: Catalytic Reduction of 6-Benzoylhexanoic Acid

This is one of the most efficient and high-yielding methods, relying on the catalytic hydrogenation of the ketone functionality in 6-benzoylhexanoic acid (also known as 7-oxo-7-phenylheptanoic acid).

Causality of Experimental Choices: The use of a palladium on activated charcoal (Pd/C) catalyst is standard for the hydrogenation of ketones to methylene groups under neutral conditions, which preserves the carboxylic acid moiety.[5] Ethanol is an excellent solvent for this reaction as it solubilizes the starting material and is stable under the reaction conditions. The reaction is typically run under a hydrogen atmosphere at elevated temperature to ensure a reasonable reaction rate.

Caption: Catalytic reduction of 6-benzoylhexanoic acid.

Experimental Protocol:

-

Reaction Setup: To a solution of 6-benzoylhexanoic acid (1.0 eq) in ethanol, add 5-10% palladium on activated charcoal (Pd/C).

-

Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (atmospheric pressure or slightly higher).

-

Reaction Conditions: Heat the mixture to 65°C and stir vigorously for 24 hours.[5]

-

Workup: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography if necessary, though the crude product is often of high purity.

Strategy 2: Catalytic Hydrogenation of an Unsaturated Precursor

This route involves the reduction of a carbon-carbon double bond within the aliphatic chain. An example is the hydrogenation of (E)-7-phenylhept-4-enoic acid.

Causality of Experimental Choices: Palladium on carbon is also highly effective for the reduction of alkenes. This reaction is typically fast and clean, proceeding with high yield under a hydrogen atmosphere. The pressure is increased to facilitate the reaction, though it can often proceed at atmospheric pressure as well.

Caption: Hydrogenation of an unsaturated precursor.

Experimental Protocol:

-

Reaction Setup: Dissolve (E)-7-phenylhept-4-enoic acid (1.0 eq) in a suitable solvent like ethanol or ethyl acetate.

-

Catalyst Addition: Add 5% palladium on activated carbon to the solution.

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., ~30 psi or 2068 Torr) in a hydrogenation apparatus.[5]

-

Workup and Purification: Follow the same workup and purification procedure as described in Strategy 1.

Strategy 3: Saponification of a Methyl Ester Precursor

If the synthesis naturally leads to an ester derivative, a final hydrolysis step is required to obtain the carboxylic acid.

Causality of Experimental Choices: Saponification (base-catalyzed hydrolysis) is a standard and highly efficient method for converting esters to carboxylic acids. Sodium hydroxide is a common and inexpensive base for this purpose. A co-solvent system like tetrahydrofuran (THF) and water is used to ensure the solubility of both the organic ester and the aqueous base. The reaction is typically performed at room temperature.

Caption: Saponification of this compound methyl ester.

Experimental Protocol:

-

Reaction Setup: Dissolve this compound methyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.[5]

-

Saponification: Add an aqueous solution of sodium hydroxide (NaOH, >1.0 eq) and stir the mixture at room temperature until the reaction is complete.

-

Workup: Remove the THF under reduced pressure. Acidify the remaining aqueous solution with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

-

Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Synthesis of Key Precursor: 7-Oxo-7-phenylheptanoic Acid

The availability of 7-oxo-7-phenylheptanoic acid is crucial for several synthetic routes. The most direct method for its synthesis is the Friedel-Crafts acylation of benzene.

Causality of Experimental Choices: Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[6] A strong Lewis acid, such as aluminum chloride (AlCl₃), is required to generate the highly electrophilic acylium ion from an acylating agent like pimeloyl chloride or pimelic anhydride.[6] Anhydrous conditions are critical as water would react with and deactivate the Lewis acid catalyst.

Caption: Friedel-Crafts acylation for precursor synthesis.

Experimental Protocol (using Pimelic Anhydride):

-

Reaction Setup: In a flask equipped with a stirrer and under an inert atmosphere, add phenanthrene (1.0 eq) and pimelic anhydride (1.2 eq) to anhydrous 1,2-dichloroethane.[6]

-

Lewis Acid Addition: Cool the mixture to 0°C and add anhydrous aluminum chloride (AlCl₃, 2.5 eq) in portions, maintaining the temperature.[6]

-

Reaction: Stir the mixture at 0°C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 8-10 hours.[6]

-

Workup: Quench the reaction by carefully pouring the mixture onto a mixture of ice and concentrated hydrochloric acid.

-

Extraction: Separate the organic layer, wash it with water and brine, and then dry it over an anhydrous salt (e.g., Na₂SO₄).

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 7-oxo-7-phenylheptanoic acid.[6]

Synthesis of Other Derivatives and Protecting Group Strategies

The core structure of this compound can be further functionalized. For instance, derivatives like 2-amino-7-phosphonoheptanoic acid have been investigated as N-methyl-D-aspartate (NMDA) receptor antagonists.[7] The synthesis of such complex molecules often requires the use of protecting groups to mask reactive functionalities and prevent unwanted side reactions.[8]

Key Considerations for Protecting Groups:

-

Orthogonality: In multi-step syntheses, it's crucial to use protecting groups that can be removed under different conditions, allowing for selective deprotection at various stages.[8]

-

Stability: The chosen protecting group must be stable to the reaction conditions used in subsequent steps.

-

Ease of Removal: The deprotection step should be high-yielding and not affect other parts of the molecule.

Common Protecting Groups in Carboxylic Acid Derivative Synthesis:

-

For Carboxyl Groups: Often protected as esters (e.g., methyl, ethyl, or tert-butyl esters). Tert-butyl (tBu) esters are common in the Fmoc strategy for peptide synthesis and are removed under acidic conditions.[9]

-

For Amino Groups: Commonly used protecting groups include tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc).[9] Boc is acid-labile, while Fmoc is removed under mild basic conditions, making them an orthogonal pair.[9]

Caption: General workflow for complex derivative synthesis.

Purification and Characterization

Rigorous purification and characterization are essential to confirm the identity and purity of the synthesized compounds.

Purification Techniques:

-

Column Chromatography: A standard technique for separating the desired product from starting materials and byproducts.[6]

-

Recrystallization: An effective method for purifying solid products, such as 7-oxo-7-phenylheptanoic acid.[10]

Analytical Workflow:

Caption: Experimental workflow for purification and characterization.

Expected Spectroscopic Data: For a compound like 7-oxo-7-phenylheptanoic acid, key spectroscopic features would include:

-

FTIR: A broad O-H stretch from the carboxylic acid (around 3300-2500 cm⁻¹), a strong C=O stretch from the ketone (approx. 1680-1690 cm⁻¹), and another strong C=O stretch from the carboxylic acid (approx. 1700-1720 cm⁻¹).[10]

-

¹H NMR: Signals corresponding to the aromatic protons on the phenyl ring, and distinct signals for the aliphatic protons of the heptanoic acid chain.

-

Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight of the compound.[10]

Conclusion

The synthesis of this compound and its derivatives can be achieved through several reliable and high-yielding methods. The most direct and efficient route to the parent acid is often the catalytic reduction of the readily available 7-oxo-7-phenylheptanoic acid. The synthesis of more complex derivatives necessitates a careful and strategic application of protecting groups to ensure regioselectivity and prevent unwanted side reactions. The methodologies outlined in this guide provide a robust framework for researchers to approach the synthesis of this important class of molecules, enabling further exploration of their applications in drug discovery and materials science.

References

- Vertex AI Search. (n.d.).

- Vertex AI Search. (n.d.). Understanding the Role of 7-Oxo-7-Phenylheptanoic Acid in Advanced Organic Synthesis.

- Benchchem. (n.d.). Comparative analysis of different synthesis routes for 7-Oxo-7-(9-phenanthryl)heptanoic acid.

- Zhuang, W., Zhang, X.-Q., & Wang, K. (2014). Synthesis, Characterization and Crystal Structure of 4,7-Dioxo-7-phenylheptanoic Acid. Asian Journal of Chemistry, 26(10), 2881-2883.

- University of South Wales. (n.d.).

- LookChem. (n.d.). This compound.

- Shi, P., et al. (2021). Synthesis and optimization of long-chain fatty acids via the oxidation of long-chain fatty alcohols.

- Jasperse, J. (n.d.). Grignard Reaction. Chem 355.

- Santa Cruz Biotechnology. (n.d.). This compound.

- Benchchem. (n.d.). A Comparative Guide to the Characterization of Synthesized 7-Oxo-7-(9-phenanthryl)heptanoic Acid.

- Vertex AI Search. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.

- Benchchem. (n.d.). A Deep Dive into Very Long-Chain Fatty Acid Esters: A Technical Guide for Researchers.

- American Elements. (n.d.). This compound.

- BOC Sciences. (n.d.). CAS 40228-90-8 this compound.

- ChemicalBook. (2025). This compound.

- Wikipedia. (n.d.). Grignard reagent.

- OUCI. (2022).

- PraxiLabs. (n.d.). Grignard Reagent Reaction: Synthesis & Mechanism.

- Leah4Sci. (2020).

- Müller, W., et al. (1996). Biphenyl-derivatives of 2-amino-7-phosphonoheptanoic acid, a novel class of potent competitive N-methyl-D-aspartate receptor antagonist--I. Pharmacological characterization in vitro. Neuropharmacology, 35(6), 643-54.

- PubChemLite. (n.d.). 7-phenyl-heptanoic acid (C13H18O2).

- Stenutz. (n.d.). 7-oxo-7-phenylheptanoic acid.

- Santa Cruz Biotechnology. (n.d.). This compound | CAS 40228-90-8.

- Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones.

- Qi, B., et al. (2002).

- BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.

- Noël, T., et al. (2022). Sustainable Approaches for the Protection and Deprotection of Functional Groups.

- Schelhaas, M., & Waldmann, H. (1996). PROTECTING GROUP STRATEGIES IN ORGANIC SYNTHESIS. Semantic Scholar.

- Organic Chemistry Portal. (n.d.).

- Antonov, S. A., et al. (2018). Synthesis of Heptanoic Acid via the Oxidation of Octene-1 by Hydrogen Peroxide under Conditions of Phase-Transfer Catalysis.

- Proprep. (n.d.).

Sources

- 1. This compound | 40228-90-8 [chemicalbook.com]

- 2. innospk.com [innospk.com]

- 3. nbinno.com [nbinno.com]

- 4. scbt.com [scbt.com]

- 5. lookchem.com [lookchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Biphenyl-derivatives of 2-amino-7-phosphonoheptanoic acid, a novel class of potent competitive N-methyl-D-aspartate receptor antagonist--I. Pharmacological characterization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jocpr.com [jocpr.com]

- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Natural Occurrence of Phenylheptanoic Acids

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Phenylheptanoic acids, a class of aromatic fatty acids, are emerging as molecules of significant interest across various scientific disciplines, from chemical ecology to pharmaceutical development. While not as ubiquitous as other natural products, their presence in specific biological systems and their potential as bioactive compounds warrant a detailed examination. This technical guide provides a comprehensive overview of the natural occurrence of phenylheptanoic acids, delving into their known sources, biosynthetic origins, established analytical methodologies for their isolation and characterization, and a summary of their currently understood biological activities. The content is structured to provide researchers, scientists, and drug development professionals with a foundational understanding and practical insights into this intriguing class of molecules.

Introduction: The Significance of Phenylheptanoic Acids

Phenylalkanoic acids are hybrid structures possessing both an aromatic phenyl ring and a carboxylic acid-terminated aliphatic chain. This unique combination imparts distinct physicochemical properties that influence their biological roles and potential applications. Phenylheptanoic acids, specifically those with a seven-carbon chain, represent a subset of these compounds that have been identified in select natural sources. Their structural similarity to endogenous fatty acids and other signaling molecules suggests potential interactions with biological pathways, making them attractive candidates for further investigation in drug discovery and development. This guide will focus on the known isomers, with a primary emphasis on ω-phenylheptanoic acid (7-phenylheptanoic acid) due to its documented natural occurrence.

Natural Sources of Phenylheptanoic Acids

The documented natural occurrence of phenylheptanoic acids is currently limited but significant. The most well-established source is the animal kingdom, with trace amounts also potentially arising from microbial metabolism of dietary precursors.

Animal Kingdom: Scent Gland Secretions

The most definitive natural source of ω-phenylalkanoic acids, including this compound, is the scent secretions of the common musk turtle, also known as the stinkpot turtle (Sternotherus odoratus). These secretions, used as a defense mechanism, contain a complex mixture of volatile and semi-volatile compounds. Short-chain ω-phenylalkanoic acids, including phenylacetic acid, 3-phenylpropionic acid, 5-phenylpentanoic acid, and this compound, have been identified as key malodorous components of these secretions.[1] The presence of a homologous series of these acids suggests a common biosynthetic origin.

Microbial Metabolism

While not a direct natural source in the traditional sense, the gut microbiota has been shown to produce ω-phenylalkanoic acids from the metabolism of dietary (poly)phenols.[1] Compounds such as flavanols and proanthocyanidins, abundant in fruits, vegetables, and beverages like coffee, can be catabolized by gut bacteria. These complex polyphenols are broken down into smaller phenolic acids, which can then undergo further metabolism, including chain-shortening through pathways analogous to fatty acid β-oxidation, potentially leading to the formation of various phenylalkanoic acids.[1]

Plant Kingdom

Currently, there is limited direct evidence for the widespread occurrence of phenylheptanoic acids as major constituents in plants. While plants are a rich source of a vast array of phenolic compounds and fatty acids, the specific combination leading to phenylheptanoic acids appears to be rare. However, given the diversity of plant secondary metabolism, their presence in trace amounts in certain plant species cannot be entirely ruled out and warrants further investigation. Plants are known to produce longer-chain ω-phenylalkanoic acids, such as 13-phenyltridecanoic acid, in the seeds of Araceae family plants.[1]

Biosynthesis of Phenylheptanoic Acids: Postulated Pathways

The complete biosynthetic pathways for phenylheptanoic acids, particularly in animals, have not been fully elucidated. However, based on the known metabolic pathways of aromatic amino acids and fatty acids, plausible routes can be proposed.

Biosynthesis in Animals (Postulated)

The biosynthesis of ω-phenylalkanoic acids in the stinkpot turtle likely begins with the essential amino acid phenylalanine. Phenylalanine is the precursor to a wide range of phenylpropanoids in plants and can be metabolized in animals.[2][3] A plausible pathway involves the initial conversion of phenylalanine to phenylpyruvic acid. Subsequent steps could involve a series of chain elongation reactions, analogous to fatty acid synthesis, followed by reduction and final oxidation to yield the carboxylic acid. The presence of a homologous series of ω-phenylalkanoic acids in the turtle's scent glands supports a chain-elongation mechanism.

Diagram: Postulated Biosynthetic Pathway of this compound in Animals

Caption: A proposed biosynthetic pathway for this compound in animals, starting from phenylalanine.

Microbial Biosynthesis from Dietary Precursors

In the gut microbiome, the formation of phenylalkanoic acids is a catabolic process. Dietary polyphenols, such as flavonoids, are first degraded into simpler phenolic compounds. These can then serve as substrates for pathways involving chain cleavage and subsequent β-oxidation, which shortens the aliphatic side chain by two-carbon units in each cycle.[1] This process can lead to the formation of various phenylalkanoic acids, with the final chain length depending on the starting molecule and the specific enzymatic machinery of the gut microbes.

Analytical Methodologies for Isolation and Characterization

The identification and quantification of phenylheptanoic acids from complex biological matrices require robust analytical techniques. The methodologies typically involve extraction, derivatization, and chromatographic separation coupled with mass spectrometric or spectroscopic detection.

Extraction from Biological Samples

The choice of extraction method depends on the nature of the sample matrix.

-

For liquid samples (e.g., scent secretions): Direct solvent extraction with a non-polar solvent like hexane or a moderately polar solvent like ethyl acetate is often effective.

-

For solid samples (e.g., tissues, feces): A preliminary homogenization step is required, followed by solvent extraction. A commonly used method for extracting fatty acids and other lipids is a biphasic extraction using a chloroform:methanol:water mixture.

Table 1: Comparison of Extraction Solvents for Phenylheptanoic Acids

| Solvent System | Polarity | Target Analytes | Advantages | Disadvantages |

| Hexane | Non-polar | Lipophilic compounds | High selectivity for lipids | May not efficiently extract more polar compounds |

| Ethyl Acetate | Moderately Polar | Broad range of compounds | Good balance of polarity | Can co-extract more interfering substances |

| Chloroform:Methanol | Biphasic | Comprehensive lipid extraction | High extraction efficiency for a wide range of lipids | Use of chlorinated solvents |

Experimental Protocol: Solvent Extraction of Phenylheptanoic Acids from a Semi-Solid Matrix

-

Sample Preparation: Homogenize 1 gram of the biological sample in 5 mL of a 2:1 (v/v) mixture of chloroform and methanol.

-

Extraction: Agitate the mixture vigorously for 30 minutes at room temperature.

-

Phase Separation: Add 1 mL of deionized water to the mixture and centrifuge at 2000 x g for 10 minutes to induce phase separation.

-

Collection: Carefully collect the lower organic phase containing the lipids, including phenylheptanoic acids.

-

Drying: Evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., hexane or ethyl acetate) for further analysis.

Diagram: Experimental Workflow for Extraction and Analysis

Caption: A generalized workflow for the extraction, derivatization, and analysis of phenylheptanoic acids from biological samples.

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Due to their low volatility, carboxylic acids are often derivatized before GC-MS analysis to improve their chromatographic properties and thermal stability.[4] A common derivatization method is esterification to form methyl esters.

Experimental Protocol: Methyl Ester Derivatization

-

Reagent Preparation: Prepare a 14% solution of boron trifluoride in methanol (BF3-Methanol).

-

Reaction: Add 1 mL of BF3-Methanol to the dried extract.

-

Heating: Heat the mixture in a sealed vial at 60°C for 30 minutes.

-

Extraction: After cooling, add 1 mL of hexane and 1 mL of deionized water. Vortex the mixture.

-

Collection: Collect the upper hexane layer containing the fatty acid methyl esters (FAMEs).

-

Analysis: The hexane extract is now ready for injection into the GC-MS system.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[4][5] For the analysis of phenylheptanoic acid methyl esters, a non-polar or medium-polarity capillary column (e.g., DB-5ms) is typically used. The mass spectrometer provides fragmentation patterns that are crucial for structural elucidation and confirmation.

Typical GC-MS Parameters:

-

Injector Temperature: 250°C

-

Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 50-550.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For the definitive structural elucidation of isolated phenylheptanoic acids, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.[6][7] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for the unambiguous determination of the structure, including the position of the phenyl group on the heptanoic acid chain. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can further confirm the connectivity of atoms within the molecule.

Known and Potential Biological Activities

The biological activities of phenylheptanoic acids are an area of active research. While data on the parent compounds are limited, related structures and derivatives have shown interesting pharmacological properties.

Pharmaceutical Intermediates

A significant application of a derivative, 7-oxo-7-phenylheptanoic acid, is as a key intermediate in the synthesis of the pharmaceutical drug Seratrodast.[8][9] Seratrodast is a thromboxane A2 receptor antagonist used in the treatment of asthma. This highlights the potential of the phenylheptanoic acid scaffold in medicinal chemistry.

Enzyme Inhibition

7-Oxo-7-phenylheptanoic acid has also been investigated for its potential as an enzyme inhibitor.[8] Specifically, it has been studied for its ability to inhibit tryptophan indole-lyase, an enzyme implicated in the production of uremic toxins that contribute to the progression of chronic kidney disease.[8]

Potential Antimicrobial and Antioxidant Properties

Phenolic acids, in general, are known to possess a wide range of biological activities, including antimicrobial and antioxidant effects.[10][11] The presence of a phenyl group in phenylheptanoic acids suggests that they may also exhibit such properties. Further research is needed to evaluate the antimicrobial and antioxidant potential of different phenylheptanoic acid isomers.

Pheromonal and Allelochemical Roles

The presence of this compound in the defensive secretions of the stinkpot turtle strongly suggests a role as a pheromone or allomone. In chemical ecology, such compounds are crucial for communication and defense. The potent odor of these acids likely serves as a deterrent to predators.

Future Directions and Conclusion

The study of the natural occurrence of phenylheptanoic acids is a field with considerable room for exploration. Future research should focus on:

-

Broader Screening of Natural Sources: A more extensive screening of animal secretions, plant extracts, and microbial cultures may reveal new sources of phenylheptanoic acids.

-

Elucidation of Biosynthetic Pathways: Detailed isotopic labeling studies and enzymatic assays are needed to fully elucidate the biosynthetic pathways of these compounds in their natural hosts.

-

Investigation of Biological Activities: Comprehensive screening of phenylheptanoic acids and their derivatives for a range of pharmacological activities is warranted, including antimicrobial, anti-inflammatory, and anticancer effects.

References

-

Taylor & Francis Online. (2022, October 13). Metabolism of phenolics in coffee and plant-based foods by canonical pathways: an assessment of the role of fatty acid β-oxidation to generate biologically-active and -inactive intermediates. [Link]

-

Exploring 7-Oxo-7-Phenylheptanoic Acid: Properties and Applications. (n.d.). LinkedIn. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Role of 7-Oxo-7-Phenylheptanoic Acid in Advanced Organic Synthesis. [Link]

-

PMC. (n.d.). Structure and function of enzymes involved in the biosynthesis of phenylpropanoids. [Link]

-

PubMed Central. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

-

RSC Publishing. (n.d.). Analytical Methods. [Link]

-

PMC. (n.d.). Structure–function relationships in plant phenylpropanoid biosynthesis. [Link]

-

PMC. (n.d.). Deregulation of phenylalanine biosynthesis evolved with the emergence of vascular plants. [Link]

-

MDPI. (n.d.). Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. [Link]

- Google Patents. (n.d.).

-

MDPI. (n.d.). Simultaneous Analysis of Organic Acids, Glycerol and Phenolic Acids in Wines Using Gas Chromatography-Mass Spectrometry. [Link]

-

LookChem. (n.d.). This compound. [Link]

-

SpectraBase. (n.d.). (5R)-5-HYDROXY-7-PHENYLHEPTANOIC-ACID-ETHYLESTER - Optional[13C NMR]. [Link]

-

PMC. (2016, July 13). Biosynthesis and Metabolic Fate of Phenylalanine in Conifers. [Link]

-

MDPI. (n.d.). Intracellular Lipases for Enzymatic Synthesis of Phenylalanine Butyramide in a Biphasic Reaction System. [Link]

-

PubMed. (2012, April 26). Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. [Link]

-

ResearchGate. (2025, April 18). Engineered Biocatalysts for the Asymmetric Synthesis of d -Phenylalanines. [Link]

-

ResearchGate. (2025, August 10). Assignment of the absolute configuration of alpha-chiral carboxylic acids by 1H NMR spectroscopy. [Link]

-

Tuscany Diet. (2013, February 3). Long chain fatty acid synthesis in plants and animals. [Link]

-

A Simple Case Study for the Introduction of the HMBC and the EI-MS Techniques to Second and Third Year Undergraduate Students. (n.d.). files.eric.ed.gov. [Link]

-

MDPI. (n.d.). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. [Link]

-

DR-NTU. (n.d.). Enhanced Gas Chromatography-Mass Spectrometry Method for Bacterial Polyhydroxyalkanoates (PHAs) Analysis. [Link]

-

ResearchGate. (n.d.). Biosynthesis of long-chain polyunsaturated fatty acids in animals. The ωx. [Link]

-

LOUIS - UAH. (n.d.). Establishment and validation of a gas chromatography-mass spectrometry analytical method for targeted metabolomics. [Link]

-

PubMed. (n.d.). Biosynthesis of the Aromatic Amino Acids. [Link]

-

MDPI. (n.d.). Antimicrobial Activities of Natural Bioactive Polyphenols. [Link]

-

PMC. (n.d.). Bioactive Variability and In Vitro and In Vivo Antioxidant Activity of Unprocessed and Processed Flour of Nine Cultivars of Australian lupin Species: A Comprehensive Substantiation. [Link]

-

ResearchGate. (2010, December 18). Chemical scent constituents in feces of wild Iberian wolves (Canis lupus signatus). [Link]

-

ResearchGate. (2025, October 16). Phenolic Acid Profiling, Antioxidant, and Anti-Inflammatory Activities, and miRNA Regulation in the Polyphenols of 16 Blueberry Samples from China. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Structure–function relationships in plant phenylpropanoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deregulation of phenylalanine biosynthesis evolved with the emergence of vascular plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. innospk.com [innospk.com]

- 9. nbinno.com [nbinno.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of 7-Phenylheptanoic Acid

This guide provides a comprehensive technical overview of the solubility characteristics of 7-phenylheptanoic acid, a medium-chain fatty acid derivative.[1] Intended for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical experimental protocols to offer a thorough understanding of this compound's behavior in various solvent systems.

Introduction: The Physicochemical Landscape of this compound

This compound (CAS No. 40228-9-8) is an organic compound with a molecular formula of C13H18O2 and a molecular weight of 206.28 g/mol .[1][2] Its structure, featuring a terminal phenyl group, a six-carbon aliphatic chain, and a carboxylic acid head, imparts a distinct amphiphilic character that governs its solubility. This dual nature—a nonpolar phenylalkyl tail and a polar carboxyl group—is the primary determinant of its interaction with different solvents.

Understanding the solubility of this molecule is critical, particularly in pharmaceutical sciences, where it serves as an intermediate in the synthesis of amino acid derivatives and other complex molecules.[1][2][3][4] Poor solubility can impede in vitro testing, lead to low bioavailability, and create significant challenges in formulation development.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C13H18O2 | [1][2][4] |

| Molecular Weight | 206.28 g/mol | [1][2] |

| Melting Point | 20 °C | [1][2] |

| Boiling Point | 356.5 °C at 760 mmHg | [2] |

| Density | 1.034 g/cm³ | [2] |

| pKa (Predicted) | 4.77 ± 0.10 | [1][2] |

| logP (Predicted) | 3.26420 | [2] |

Theoretical Framework for Solubility

The solubility of this compound is a function of the energetic balance between solute-solute, solvent-solvent, and solute-solvent interactions. The principle of "like dissolves like" provides a foundational, albeit simplified, model for prediction.

-

The Amphiphilic Structure : The molecule consists of a hydrophobic tail (the phenyl ring and the C6 alkyl chain) and a hydrophilic head (the carboxylic acid group). The long hydrophobic portion dominates the molecule's character, leading to poor aqueous solubility.[5]

-

Aqueous Solubility and pH-Dependence : In aqueous media, the solubility is exceptionally low and highly dependent on pH.[1][2][3] As a carboxylic acid with a predicted pKa of approximately 4.77, it exists predominantly in its neutral, protonated form (R-COOH) at pH values significantly below its pKa.[1][2] In this state, the strong hydrogen bonding between the carboxylic acid groups (solute-solute interactions) and the overall hydrophobic nature of the molecule limit its ability to dissolve in water. As the pH of the solution rises above the pKa, the carboxylic acid group deprotonates to form the carboxylate anion (R-COO-). This ionization introduces a charge, dramatically increasing the molecule's polarity and its ability to form favorable ion-dipole interactions with water molecules, thus enhancing its aqueous solubility.

-

Solubility in Organic Solvents : The molecule's significant hydrophobic character suggests good solubility in nonpolar and moderately polar organic solvents.[5] Solvents that can disrupt the solute-solute hydrogen bonding while also favorably interacting with the phenylalkyl chain are expected to be effective. This includes polar aprotic solvents (e.g., acetone, ethyl acetate) and alcohols (e.g., ethanol, methanol), which can act as both hydrogen bond donors and acceptors.

Quantitative Solubility Data

While specific quantitative data for this compound is not widely published in peer-reviewed literature, chemical supplier databases consistently classify it as "insoluble in water".[1][2][3] Based on its structure and the properties of similar phenylalkanoic acids, a qualitative and predicted solubility profile can be established.

Table 2: Predicted and Observed Solubility Profile of this compound

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Aqueous | Water (neutral pH) | Very Poor / Insoluble | The large, nonpolar phenylalkyl tail dominates the molecule, making it highly hydrophobic.[5] |

| Aqueous Buffers (pH > 6) | Increased Solubility | Deprotonation of the carboxylic acid to the more polar carboxylate salt enhances interaction with water. | |

| Polar Protic | Ethanol, Methanol | Soluble | The alkyl portion of the alcohol interacts favorably with the phenylalkyl chain, while the hydroxyl group can hydrogen bond with the carboxylic acid. |

| Polar Aprotic | DMSO, Acetone | Soluble | These solvents can accept hydrogen bonds and have sufficient polarity to solvate the carboxylic acid group, while also interacting with the nonpolar tail. |

| Nonpolar | Hexane, Toluene | Moderately Soluble to Soluble | Favorable van der Waals interactions between the solvent and the long phenylalkyl chain are the primary driving force for dissolution. |

Experimental Determination of Thermodynamic Solubility

To obtain reliable and reproducible solubility data, a standardized experimental protocol is essential. The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility and is recommended by regulatory bodies like the OECD.[6][7]

Causality Behind Experimental Choices:

The goal of this protocol is to determine the saturation mass concentration of the substance in a solvent at equilibrium.[8][9] Key variables such as temperature, agitation speed, and equilibration time must be strictly controlled because they can significantly impact the results.[6][10] An excess of the solid compound is used to ensure that a true equilibrium between the dissolved and undissolved states is reached.[6] The pH of aqueous solutions is monitored as it is the most critical factor for ionizable compounds like carboxylic acids.

Sources

- 1. This compound | 40228-90-8 [chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound, 97% | Fisher Scientific [fishersci.ca]

- 4. scbt.com [scbt.com]

- 5. This compound | 40228-90-8 | Benchchem [benchchem.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. who.int [who.int]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. scielo.br [scielo.br]

An In-depth Technical Guide to the Physicochemical Properties of 7-Phenylheptanoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

7-Phenylheptanoic acid (CAS No: 40228-90-8) is a long-chain fatty acid derivative characterized by a seven-carbon aliphatic chain terminating in a carboxylic acid, with a phenyl group at the C7 position.[1][2] This unique bifunctional structure—combining a lipophilic phenylalkyl chain with a polar carboxylic acid head—makes it a valuable building block in organic synthesis. Its applications range from the creation of novel amino acid derivatives to its use in fragrance and flavor formulations.[][4] For professionals in drug discovery and development, understanding the precise physical properties of such intermediates is paramount for reaction optimization, purification, and formulation. This guide provides a detailed analysis of the melting and boiling points of this compound, grounded in experimental methodology and physicochemical principles.

Core Physicochemical Properties

A compound's utility in a laboratory or industrial setting is fundamentally dictated by its physical properties. These constants are critical for predicting behavior under various experimental conditions, designing purification strategies, and ensuring safe handling.

| Property | Value | Source(s) |

| CAS Number | 40228-90-8 | [1][2][5][6] |

| Molecular Formula | C₁₃H₁₈O₂ | [1][2][5] |

| Molecular Weight | 206.28 g/mol | [1][2][6] |

| Appearance | Colorless Liquid / Solid | [6][7] |

| Density | ~1.009 g/cm³ | [1][] |

| Melting Point | ~20 °C | [2][5] |

| Boiling Point | 356.5 °C at 760 mmHg (Atmospheric Pressure) 147-150 °C at 0.4 mmHg (Under Vacuum) | [1][2][5] |

| Solubility | Insoluble in water | [2][5] |

| pKa (Predicted) | 4.77 ± 0.10 | [5] |

Section 1: Melting Point Analysis and Experimental Determination